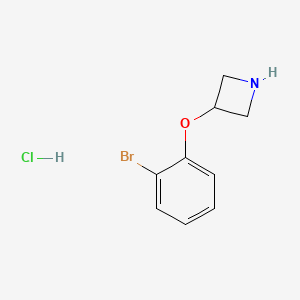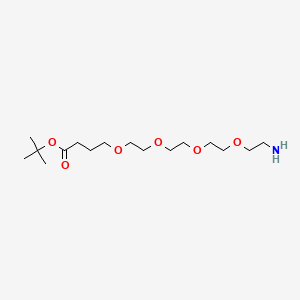
Tert-butyl 1-amino-3,6,9,12-tetraoxahexadecan-16-oate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 1-amino-3,6,9,12-tetraoxahexadecan-16-oate is a complex organic compound with a molecular formula of C13H27NO5. This compound is characterized by its tert-butyl ester group and a long chain of ethoxy groups terminated by an amino group. It is primarily used in organic synthesis and as a building block in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]butanoate typically involves the reaction of tert-butyl 4-bromobutanoate with a series of ethoxyethanol derivatives The reaction proceeds through nucleophilic substitution, where the bromine atom is replaced by the ethoxyethanol chain
Industrial Production Methods
In an industrial setting, the production of tert-butyl 4-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]butanoate is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts, such as palladium or platinum, can further enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 1-amino-3,6,9,12-tetraoxahexadecan-16-oate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new amide or urea derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides or isocyanates are employed for substitution reactions.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Amides, ureas.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 1-amino-3,6,9,12-tetraoxahexadecan-16-oate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable conjugates with therapeutic agents.
Industry: Utilized in the production of polymers and as a cross-linking agent in material science.
Wirkmechanismus
The mechanism of action of tert-butyl 4-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]butanoate involves its ability to form stable covalent bonds with various molecular targets. The amino group can interact with carboxyl or carbonyl groups, forming amide or imine linkages. This property makes it useful in bioconjugation and drug delivery applications, where it can facilitate the targeted delivery of therapeutic agents to specific cells or tissues.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl 3-(2-aminoethoxy)propanoate: Similar structure but with a shorter ethoxy chain.
Tert-butyl 2-(2-(2-aminoethoxy)ethoxy)ethylcarbamate: Contains a carbamate group instead of a butanoate ester.
Tert-butyl 12-amino-4,7,10-trioxadodecanoate: Used as a spacer or linker in bioconjugate chemistry.
Uniqueness
Tert-butyl 1-amino-3,6,9,12-tetraoxahexadecan-16-oate is unique due to its long ethoxy chain, which provides flexibility and enhances its ability to interact with various molecular targets. This property makes it particularly useful in applications requiring stable and flexible linkers, such as drug delivery and bioconjugation.
Eigenschaften
IUPAC Name |
tert-butyl 4-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33NO6/c1-16(2,3)23-15(18)5-4-7-19-9-11-21-13-14-22-12-10-20-8-6-17/h4-14,17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFUAJRIOQOIMHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCOCCOCCOCCOCCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33NO6 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.44 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
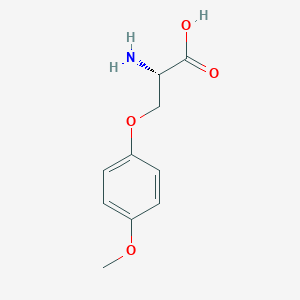
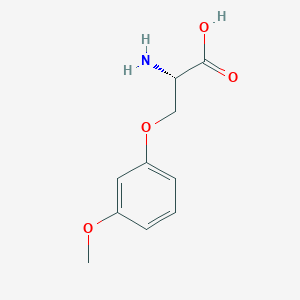
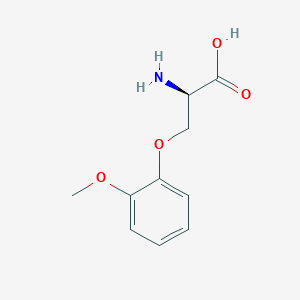
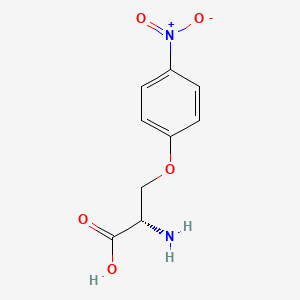
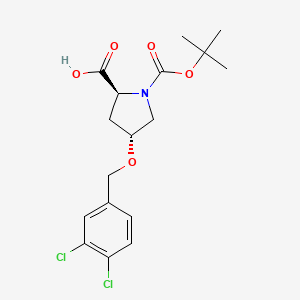
![(2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-phenylpentanoic acid](/img/structure/B8233472.png)
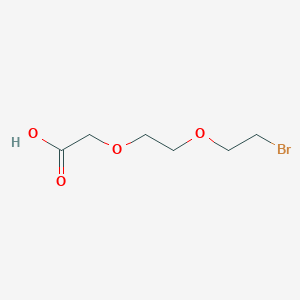
![(2S)-2-[(tert-butoxycarbonyl)amino]-3-(4-chloro-1H-indol-3-yl)propanoic acid](/img/structure/B8233508.png)
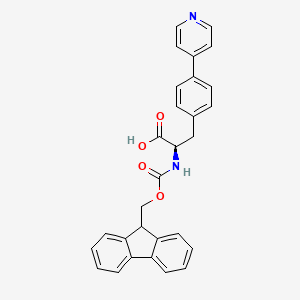
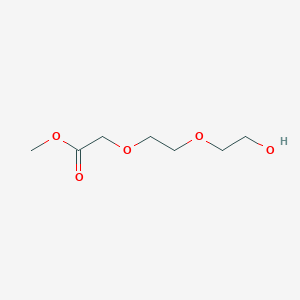
![(2S)-2-[(tert-butoxycarbonyl)amino]-5,5-dimethylhexanoic acid](/img/structure/B8233534.png)
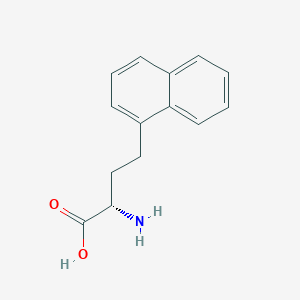
![Tert-butyl 2-[2-(methylamino)ethoxy]acetate](/img/structure/B8233545.png)
